Cas no 16838-89-4 ((2R,4S,5R)-3,4-dibenzyloxy-5-(benzyloxymethyl)tetrahydrofuran-2-ol)

16838-89-4 structure
Nombre del producto:(2R,4S,5R)-3,4-dibenzyloxy-5-(benzyloxymethyl)tetrahydrofuran-2-ol
(2R,4S,5R)-3,4-dibenzyloxy-5-(benzyloxymethyl)tetrahydrofuran-2-ol Propiedades químicas y físicas
Nombre e identificación
-
- (2R,4S,5R)-3,4-dibenzyloxy-5-(benzyloxymethyl)tetrahydrofuran-2-ol
- LogP
- 2,3,5-tri-O-benzyl-β-D-arabinofuranose
- D-Ribofuranose, 2,3,5-tris-O-(phenylmethyl)-
- D-2,3,5-tri-O-benzyl-Ribofuranose
- 2,3,5-tris-O-(phenylMethyl)-D-ribofuranose
- NAQUAXSCBJPECG-NITSXXPLSA-N
- (3R,4R,5R)-3,4-BIS(BENZYLOXY)-5-[(BENZYLOXY)METHYL]OXOLAN-2-OL
- 89615-45-2
- CS-0447906
- BS-22785
- DTXSID80449039
- (3R,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-ol
- 16838-89-4
- 2,3,5-tri-O-benzyl-ribofuranose
- s12080
- A935193
- 2,3,5-TRI-O-BENZYL-L-ARABINOFURANOSE
- 2,3,5-Tri-O-benzyl-D-ribofuranose
- SCHEMBL264552
- (3R,4R,5R)-3,4-bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-ol
- HONGHUI-MED 400020030000
- 2,3,5-Tri-O-benzyl-D-ribofuranose min. 98%
-
- MDL: MFCD03425640
- Renchi: InChI=1S/C26H28O5/c27-26-25(30-18-22-14-8-3-9-15-22)24(29-17-21-12-6-2-7-13-21)23(31-26)19-28-16-20-10-4-1-5-11-20/h1-15,23-27H,16-19H2/t23-,24-,25-,26?/m1/s1
- Clave inchi: NAQUAXSCBJPECG-NITSXXPLSA-N
- Sonrisas: C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@H](C(O)O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Atributos calculados
- Calidad precisa: 420.19367399g/mol
- Masa isotópica única: 420.19367399g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 5
- Recuento de átomos pesados: 31
- Cuenta de enlace giratorio: 10
- Complejidad: 482
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 3
- Recuento de centros estereoscópicos atómicos indefinidos: 1
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 57.2Ų
- Xlogp3: 3.6
Propiedades experimentales
- Denso: 1.21
- Punto de ebullición: 570.5°C at 760 mmHg
- Punto de inflamación: 298.9°C
- índice de refracción: 1.609
- PSA: 57.15000
- Logp: 4.09120
(2R,4S,5R)-3,4-dibenzyloxy-5-(benzyloxymethyl)tetrahydrofuran-2-ol PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1518573-2g |
(3R,4R,5R)-3,4-bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-ol |
16838-89-4 | 98% | 2g |
¥3118 | 2023-04-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1518573-1g |
(3R,4R,5R)-3,4-bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-ol |
16838-89-4 | 98% | 1g |
¥1699 | 2023-04-15 | |
Apollo Scientific | BICL4220-5g |
2,3,5-Tri-O-benzyl-D-ribofuranose |
16838-89-4 | 98% min | 5g |
£529.00 | 2025-02-21 | |
Ambeed | A1258848-10g |
2,3,5-Tri-O-benzyl-D-ribofuranose |
16838-89-4 | 98% | 10g |
$685.0 | 2024-08-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1518573-5g |
(3R,4R,5R)-3,4-bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-ol |
16838-89-4 | 98% | 5g |
¥6336 | 2023-04-15 | |
Apollo Scientific | BICL4220-2g |
2,3,5-Tri-O-benzyl-D-ribofuranose |
16838-89-4 | 98% min | 2g |
£260.00 | 2025-02-21 | |
Apollo Scientific | BICL4220-1g |
2,3,5-Tri-O-benzyl-D-ribofuranose |
16838-89-4 | 98% min | 1g |
£164.00 | 2025-02-21 | |
1PlusChem | 1P00AO05-1g |
D-Ribofuranose, 2,3,5-tris-O-(phenylmethyl)- |
16838-89-4 | 95% | 1g |
$144.00 | 2024-06-19 |
(2R,4S,5R)-3,4-dibenzyloxy-5-(benzyloxymethyl)tetrahydrofuran-2-ol Literatura relevante
-
1. C-nucleoside studies. Part 10. A new synthesis of 3-(2,3,5-tri-O-benzyl-β-D-ribofuranosyl)pyrazole and its conversion into 4-nitro-3(5)-β-D-ribofuranosylpyrazoleJ. Grant Buchanan,Alan R. Edgar,Roderick J. Hutchison,Alan Stobie,Richard H. Wightman J. Chem. Soc. Perkin Trans. 1 1980 2567
-
2. C-nucleoside studies. Part 10. A new synthesis of 3-(2,3,5-tri-O-benzyl-β-D-ribofuranosyl)pyrazole and its conversion into 4-nitro-3(5)-β-D-ribofuranosylpyrazoleJ. Grant Buchanan,Alan R. Edgar,Roderick J. Hutchison,Alan Stobie,Richard H. Wightman J. Chem. Soc. Perkin Trans. 1 1980 2567
-
Qiang Liu,Gijsbert A. van der Marel,Dmitri V. Filippov Org. Biomol. Chem. 2019 17 5460
-
4. Stereoselective coupling of riboses with metallic salts of aromatic heterocyclesMasataka Yokoyama,Hirofumi Toyoshima,Miyuki Shimizu,Hideo Togo heterocycles. Masataka Yokoyama Hirofumi Toyoshima Miyuki Shimizu Hideo Togo J. Chem. Soc. Perkin Trans. 1 1997 29
-
Mallikharjuna Rao Lambu,Altaf Hussain,Deepak K. Sharma,Syed Khalid Yousuf,Baldev Singh,Anil. K. Tripathi,Debaraj Mukherjee RSC Adv. 2014 4 11023
16838-89-4 ((2R,4S,5R)-3,4-dibenzyloxy-5-(benzyloxymethyl)tetrahydrofuran-2-ol) Productos relacionados
- 10310-32-4((3R,4R,5R)-4-benzyloxy-5-[(1R)-1,2-dibenzyloxyethyl]-2-ethoxy-tetrahydrofuran-3-ol)
- 1420803-19-5(Methyl 3-hydroxy-3-(3-methylthiophen-2-yl)propanoate)
- 1091395-61-7(N'-[(2-chlorophenyl)methyl]-N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]ethanediamide)
- 1203047-14-6(3-{8H-indeno1,2-d1,3thiazol-2-yl}-1-(thiophen-2-yl)methylurea)
- 350996-96-2(Methyl 2-amino-5-{(4-methoxyphenyl)amino-carbonyl}-4-methylthiophene-3-carboxylate)
- 2229504-93-0(N-methyl-1-(1-methylcyclohexyl)cyclopropan-1-amine)
- 886506-90-7(4-(6-Bromo-2,8-dimethyl-imidazo[1,2-a]pyridin-3-yl)-thiazol-2-ylamine)
- 2034608-26-7(1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-2-(4-fluorophenyl)ethan-1-one)
- 1178836-15-1((6-Chloropyridazin-3-yl)(4-ethylpiperazin-1-yl)methanone)
- 1261894-10-3(5-(3,4-Dichlorophenyl)-3-fluorophenol)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:16838-89-4)(2R,4S,5R)-3,4-dibenzyloxy-5-(benzyloxymethyl)tetrahydrofuran-2-ol

Pureza:99%
Cantidad:10g
Precio ($):616.0